What is the chemical structure of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine?
What is the chemical structure of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine?
An In-Depth Technical Guide to 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine: Structure, Synthesis, and Therapeutic Potential
Abstract
The 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This bicyclic system, comprising a fused piperidine and dihydropyrazine ring, offers a unique three-dimensional architecture and a versatile platform for chemical modification. Its electron-deficient nature and multiple points for substitution have established it as a privileged scaffold in the design of targeted therapeutics. This guide provides a comprehensive technical overview of its chemical structure, key synthesis methodologies, and established applications in drug development, with a focus on its role in developing potent enzyme inhibitors. We will explore the causality behind its synthetic routes and delve into structure-activity relationships that govern its biological efficacy, providing researchers and drug development professionals with a foundational understanding of this important molecular framework.
Core Chemical Identity and Physicochemical Properties
Nomenclature and Structural Elucidation
The systematic IUPAC name for this scaffold is 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine. The name precisely describes its structure: a pyridine ring fused to a pyrazine ring, where the fusion occurs at the 'b' face of the pyrazine, corresponding to the 3 and 4 positions of the pyridine ring. The "5,6,7,8-tetrahydro" prefix indicates that the pyrazine ring is fully saturated, while the pyridine ring remains aromatic. This arrangement results in an electron-deficient heterocyclic system that is a focal point for diverse chemical transformations.[1]
The Fused Heterocyclic System
The core structure consists of a piperidine ring fused with a pyrazine ring. This fusion imparts a rigid, yet conformationally relevant, three-dimensional shape that is advantageous for specific binding to biological targets. The nitrogen atoms in the pyrazine ring and the secondary amine in the piperidine ring serve as key points for hydrogen bonding and further functionalization.
Caption: Chemical structure of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine.
Physicochemical Properties
The fundamental properties of the parent scaffold and a common derivative are summarized below. These properties are critical for predicting its behavior in biological systems and for planning synthetic modifications.
| Property | Value (Parent Scaffold) | Value (Example Derivative) | Reference |
| Molecular Formula | C₇H₉N₃ | C₈H₁₀ClN₃O₂ | [2],[3] |
| Molecular Weight | 135.17 g/mol | 215.64 g/mol | [2],[3] |
| Appearance | Yellow to light brownish powder (for related aromatic pyrido[3,4-b]pyrazine) | Solid | [3],[4] |
| Canonical SMILES | C1NCC2=C(N1)C=NC=N2 | Not available | [2] |
| InChIKey | Not available | Not available | [2] |
Synthesis Methodologies and Experimental Protocols
The construction of the 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine scaffold is versatile, with several established strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Principle of Synthesis: Annelation and Condensation Strategies
A highly effective and common approach involves the cyclocondensation of a suitably substituted diaminopyridine with a 1,2-dicarbonyl compound.[1] This method allows for significant diversity in the final product by varying the substituents on both reactants.
An alternative and powerful strategy is the one-pot annelation reaction of pentafluoropyridine with appropriate diamines.[5][6] This approach is particularly valuable for creating polyfunctionalized scaffolds, which are often inaccessible through other means. The highly reactive nature of the pentafluoropyridine starting material allows for sequential nucleophilic substitutions, providing a robust platform for building complex molecular libraries essential for drug discovery.[5]
Caption: Synthetic workflow for tetrahydropyrido[3,4-b]pyrazine scaffolds.
Experimental Protocol: Synthesis via One-Pot Annelation
The following protocol is a representative example based on the annelation reaction of pentafluoropyridine.[5][6]
Objective: To synthesize a polyfunctionalized 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine scaffold.
Materials:
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Pentafluoropyridine
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N-Substituted ethylenediamine
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Anhydrous solvent (e.g., acetonitrile or DMF)
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Base (e.g., K₂CO₃ or Et₃N)
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Standard laboratory glassware for inert atmosphere reactions
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Purification apparatus (e.g., column chromatography)
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the N-substituted ethylenediamine (1.1 equivalents) and the anhydrous solvent.
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Addition of Base: Add the base (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
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Reactant Addition: Slowly add a solution of pentafluoropyridine (1.0 equivalent) in the anhydrous solvent to the reaction mixture dropwise over 30 minutes. The exothermicity of the reaction should be monitored.
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Reaction Progression: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product via column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired trifluorinated tetrahydropyrido[3,4-b]pyrazine intermediate.
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Further Derivatization: This intermediate can be subjected to sequential nucleophilic substitution reactions with various nucleophiles to generate a library of polysubstituted derivatives.[5]
The Scaffold in Drug Discovery: Rationale and Applications
The 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional nature allows it to present substituents in well-defined vectors, facilitating precise interactions with protein binding sites. The nitrogen atoms provide opportunities for hydrogen bonding, while the carbon framework can be functionalized to modulate lipophilicity and other pharmacokinetic properties.
Case Study: Inhibition of HB-EGF Shedding
Derivatives of this scaffold have been successfully developed as potent inhibitors of Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding.[7] This process is implicated in skin diseases characterized by the hyperproliferation of keratinocytes. The research in this area has provided critical insights into the structure-activity relationships (SAR) for this class of compounds.
| Moiety | Importance for Activity | Rationale | Reference |
| Hydroxamic Acid | Crucial | Acts as a key zinc-binding group, chelating the metal ion in the active site of the metalloproteinase responsible for shedding. | [7] |
| Sulfonamide | Crucial | Provides additional hydrogen bonding interactions within the enzyme's active site, enhancing binding affinity. | [7] |
| Phenyl Group | Crucial | Occupies a hydrophobic pocket (S1' pocket) of the enzyme, contributing significantly to binding potency. | [7] |
| Stereochemistry | Important | The stereochemistry at the alpha-carbon of the hydroxamic acid moiety influences the optimal orientation within the active site. | [7] |
These findings demonstrate a clear and validated pharmacophore where the tetrahydropyrido[3,4-b]pyrazine core acts as the central scaffold, correctly orienting the essential pharmacophoric elements for potent enzymatic inhibition.[7]
Case Study: Development of Kinase Inhibitors
The related tetrahydropyridopyrimidine scaffold has been instrumental in the discovery of inhibitors for extracellular signal-regulated kinase (Erk2).[8] Through a combination of high-throughput screening and structure-based drug design, potent and selective inhibitors were developed. These compounds effectively reduced the phosphorylation of downstream targets in both cell-based assays and tumor xenograft models.[8] While the core is slightly different (pyrimidine vs. pyrazine), this work highlights the utility of the broader fused piperidine-heterocycle family in targeting ATP-binding sites of kinases, a major class of drug targets in oncology.
Conclusion and Future Outlook
The 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine scaffold is a chemically tractable and biologically relevant platform for modern drug discovery. Its robust synthesis routes, particularly those allowing for diverse functionalization, make it an attractive starting point for the development of compound libraries.[5] Extensive research has validated its role as a core for potent enzyme inhibitors, and the detailed structure-activity relationships established provide a clear roadmap for future optimization efforts.[7] As our understanding of complex biological pathways deepens, scaffolds like this, which offer precise control over molecular geometry and pharmacophoric presentation, will continue to be invaluable tools for scientists and researchers in the development of next-generation therapeutics.
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Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. (Source: PubMed) [Link]
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5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. (Source: Rasayan Journal of Chemistry) [Link]
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Pyrido[3,4-b]pyrazine. (Source: PubChem, NIH) [Link]
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